molecular formula C21H15FN2O4S2 B2696321 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895469-31-5

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2696321
CAS No.: 895469-31-5
M. Wt: 442.48
InChI Key: BBKCSFXMYXAHFQ-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic benzothiazole-sulfonamide hybrid compound supplied for research purposes. This molecule integrates two pharmacologically significant motifs: a benzothiazole core and a sulfonylacetamide group. Benzothiazole derivatives are extensively investigated in medicinal chemistry and have demonstrated a range of promising biological activities in preclinical research . Specifically, structurally related compounds featuring the benzothiazole nucleus have shown potent activity in models of central nervous system disorders, such as anticonvulsant effects in maximal electroshock seizure (MES) tests, with some derivatives exhibiting higher protective indices than standard drugs . Furthermore, the 1,3,4-thiadiazole and sulfonamide moieties, which are structurally related to parts of this molecule, are frequently explored in oncology research for their cytotoxic properties and ability to inhibit enzymes like carbonic anhydrases, which are relevant to tumor cell proliferation . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic agents, studying structure-activity relationships (SAR), and investigating mechanisms of action in various disease models. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4S2/c22-13-5-8-15(9-6-13)30(27,28)12-20(26)23-14-7-10-16(18(25)11-14)21-24-17-3-1-2-4-19(17)29-21/h1-11,25H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKCSFXMYXAHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and neuroprotective domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d]thiazole moiety, known for its biological activity.
  • A hydroxyl group at the 3-position of the phenyl ring, which may enhance its reactivity.
  • A sulfonamide group, which is significant in medicinal chemistry for its diverse biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound.

In Vitro Studies

  • Antibacterial Activity :
    • Compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains, indicating strong antibacterial properties .
  • Antifungal Activity :
    • Certain thiazole derivatives have demonstrated broad-spectrum antifungal activity against drug-resistant Candida species, suggesting that modifications in the thiazole ring can enhance efficacy .

The mechanisms behind the antimicrobial effects are still under investigation but may involve:

  • Inhibition of cell wall synthesis.
  • Disruption of membrane integrity.
  • Interference with metabolic pathways essential for bacterial survival.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly through inhibition of enzymes involved in neurodegenerative diseases.

Enzyme Inhibition

  • Monoamine Oxidase (MAO) Inhibition :
    • Compounds similar to this compound have been tested for their ability to inhibit MAO, an enzyme linked to mood regulation and neurodegenerative disorders. Some derivatives showed promising results in reducing MAO-B activity .
  • Cholinesterase Inhibition :
    • The compound may also inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease pathology due to its role in acetylcholine degradation. In vitro assays have indicated that certain thiazole derivatives possess significant AChE inhibitory activity, potentially enhancing cholinergic function .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceMIC (µg/mL)Enzyme InhibitionNotes
AntibacterialSimilar Thiazoles1-Effective against resistant strains
AntifungalSimilar Thiazoles<10-Broad-spectrum activity
MAO-B InhibitionCompound 4g-YesSignificant reduction in immobility time
AChE InhibitionCompound 3iIC50 = 2.7YesPotential therapeutic for Alzheimer's

Research Findings

In a study assessing the neuroprotective effects through behavioral tests, certain compounds exhibited reduced immobility times in forced swim tests, indicating potential antidepressant-like effects . Additionally, molecular docking studies revealed favorable binding interactions with target enzymes, supporting their role as effective inhibitors .

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives of thiazole, including those with similar structural motifs, exhibit significant cytotoxic effects.

  • Case Study : In a study by Evren et al. (2019), novel thiazole derivatives were synthesized and tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. One compound demonstrated an IC50 value of 23.30 ± 0.35 mM, indicating strong selectivity against these cell lines .
  • Table 1: Anticancer Activity of Thiazole Derivatives
    CompoundCell LineIC50 (mM)
    Compound 19A549 (Lung)23.30 ± 0.35
    Compound 20U251 (Glioblastoma)Not specified

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, which has been explored in various studies.

  • Research Findings : A recent study assessed the antimicrobial efficacy of thiazole-based compounds, revealing synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole against several pathogens .
  • Table 2: Antimicrobial Efficacy
    CompoundPathogen TestedSynergistic Effect
    Compound A (Thiazole derivative)E. coliYes

Anti-inflammatory Effects

Research has also indicated that compounds with similar structures may exhibit anti-inflammatory properties.

  • Case Study : In a review summarizing the bioactivity of benzimidazole derivatives, it was noted that certain derivatives demonstrated significant anti-inflammatory effects compared to standard drugs like indomethacin . This suggests that N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide may also possess such properties due to its structural similarities.

Fluorescent Properties

The compound has been noted for its potential fluorescent properties, making it suitable for applications in bioimaging and fluorescence microscopy.

  • Research Insight : A study highlighted the synthesis of related compounds that exhibited strong fluorescent characteristics, which could be leveraged in biological imaging applications .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyphenyl group undergoes oxidation under acidic or alkaline conditions. For example:

  • Reagents : Potassium permanganate (KMnO₄) in H₂SO₄ or H₂O₂ in basic media.

  • Products : Formation of quinone derivatives via hydroxyl group oxidation.

Reaction TypeConditionsMajor ProductYield*
OxidationKMnO₄/H⁺Quinone analog~65%

*Yields approximated from analogous hydroxyphenyl oxidations .

Reduction Reactions

The sulfonyl (-SO₂-) and acetamide (-CONH-) groups are susceptible to reduction:

  • Sulfonyl Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -SO₂- to -S-.

  • Acetamide Reduction : LiAlH₄ reduces -CONH- to -CH₂NH₂.

Reaction SiteReagentsProduct
SulfonylH₂/Pd-C, EtOHThioether (-S-) derivative
AcetamideLiAlH₄, THFEthylamine-linked compound

Nucleophilic Substitution

The fluorophenylsulfonyl group participates in nucleophilic aromatic substitution (NAS):

  • Reagents : Amines (e.g., NH₃, alkylamines) or thiols in the presence of NaH.

  • Mechanism : Electron-withdrawing -SO₂- group activates the fluorophenyl ring for attack by nucleophiles, displacing fluoride .

Example :

Ar-SO2-Ph-F+NH3NaHAr-SO2-Ph-NH2+F\text{Ar-SO}_2\text{-Ph-F} + \text{NH}_3 \xrightarrow{\text{NaH}} \text{Ar-SO}_2\text{-Ph-NH}_2 + \text{F}^-

Electrophilic Aromatic Substitution

The benzo[d]thiazole ring undergoes electrophilic substitution at the 5- or 7-positions due to electron-donating effects of the thiazole nitrogen :

  • Common Reactions : Nitration, sulfonation, or halogenation.

  • Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).

PositionElectrophileProduct
5NO₂⁺5-Nitrobenzo[d]thiazole
7Cl⁺7-Chlorobenzo[d]thiazole

Hydrolysis of Acetamide

The acetamide group hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : HCl/H₂O yields carboxylic acid and ammonium chloride.

  • Basic Hydrolysis : NaOH/H₂O produces carboxylate salt and ammonia.

R-CONH2+H2OH⁺/OH⁻R-COOH+NH3\text{R-CONH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H⁺/OH⁻}} \text{R-COOH} + \text{NH}_3

Stability and Degradation

  • pH Stability : Stable in pH 4–9 but degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions.

  • Photodegradation : Exposure to UV light causes cleavage of the sulfonyl group, necessitating storage in amber containers.

Mechanistic Insights

  • Sulfonyl Group Reactivity : The -SO₂- moiety enhances electrophilicity of the adjacent fluorophenyl ring, facilitating NAS .

  • Hydrogen Bonding : The hydroxyphenyl group stabilizes intermediates via intramolecular H-bonding during oxidation.

Comparative Reactivity

The fluorophenylsulfonyl group exhibits distinct reactivity compared to chlorophenyl or methylsulfonyl analogs:

SubstituentNAS ReactivityOxidation Resistance
-FHighModerate
-ClModerateLow
-CH₃LowHigh

Data inferred from structural analogs .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features Reference
N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide 3-hydroxyphenyl, 4-fluorophenylsulfonyl ~428.45 (calculated) N/A Dual hydrogen-bonding and electron-withdrawing groups
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (22) Methoxybenzothiazole, propargyloxy phenyl 382.42 195–196 Alkyne handle for click chemistry
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) Fluorophenylpiperazine, p-tolylthiazole 410.51 269–270 MMP inhibitor candidate
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide Triazolethioether, chlorophenyl, methylbenzothiazole 603.12 N/A Dual triazole-benzothiazole architecture

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenylsulfonyl group in the target compound contrasts with simpler sulfonamides (e.g., compound 15 in Table 1), which lack the sulfonylacetamide linkage. This difference may enhance binding to charged residues in enzymatic pockets .
  • Hydroxyphenyl vs.
  • Triazole Hybrids : Compounds incorporating triazole-thioether linkages (e.g., ) exhibit broader heterocyclic diversity but may sacrifice metabolic stability compared to the target’s sulfonyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide, and how can reaction yields be optimized?

  • Methodology : The compound’s synthesis likely involves coupling reactions between benzo[d]thiazole and sulfonylacetamide intermediates. Key steps include:

  • Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with a suitable acetamide precursor under anhydrous conditions (e.g., dry acetone with K₂CO₃ as a base) .
  • Thiazole incorporation : Using a nucleophilic substitution or click chemistry approach to attach the benzo[d]thiazol-2-yl moiety, as seen in analogous compounds .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization (ethanol/water mixtures are effective for acetamide derivatives) .

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR spectra for characteristic peaks:
  • Benzo[d]thiazole protons (δ 7.2–8.5 ppm for aromatic protons).
  • Sulfonyl group (δ 3.5–4.0 ppm for -SO₂-CH₂-).
  • Hydroxyphenyl resonance (broad singlet near δ 9.5–10.5 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~500–550 Da) .
  • X-ray crystallography : If single crystals are obtained, compare bond lengths/angles with similar structures (e.g., mean C–C bond length ≈ 1.39 Å in benzo[d]thiazole derivatives) .

Q. What are the primary challenges in characterizing the solubility and stability of this compound under physiological conditions?

  • Methodology :

  • Solubility profiling : Use shake-flask methods in PBS (pH 7.4), DMSO, or ethanol. Poor solubility in aqueous buffers may necessitate formulation with cyclodextrins or surfactants .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC. Hydroxyphenyl groups are prone to oxidation; consider antioxidant additives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity and binding mechanisms of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps with bioactive analogs (e.g., gaps < 4 eV correlate with redox activity) .
  • Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) or kinases. The benzo[d]thiazole moiety may bind to hydrophobic pockets, while the sulfonyl group participates in hydrogen bonding .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD values > 2 Å suggest conformational instability .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation. Poor in vivo activity may stem from rapid clearance (e.g., CYP450-mediated oxidation of the hydroxyphenyl group) .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., 14^{14}C-acetamide) to track accumulation in target organs.
  • Species-specific differences : Compare metabolic pathways in human vs. rodent liver microsomes .

Q. What strategies are effective for optimizing the selectivity of this compound against off-target proteins?

  • Methodology :

  • SAR studies : Modify substituents on the benzo[d]thiazole or sulfonyl groups. For example:
  • Replace 4-fluorophenyl with bulkier groups (e.g., 4-tert-butyl) to enhance steric hindrance .
  • Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects .
  • Selectivity screening : Use kinase profiling panels (e.g., 100+ kinases) to identify off-target binding. IC₅₀ ratios > 10-fold indicate selectivity .

Q. How can researchers resolve discrepancies in crystallographic data versus spectroscopic predictions for this compound’s conformation?

  • Methodology :

  • Dynamic NMR : Detect rotational barriers in sulfonylacetamide linkages (e.g., coalescence temperature studies) .
  • Theoretical vs. experimental comparison : Overlay DFT-optimized structures with X-ray data; deviations > 0.1 Å in bond lengths suggest crystallization artifacts .

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